An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2-carboxylic acid and its Derivatives: A Key Scaffold for Drug Discovery
An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2-carboxylic acid and its Derivatives: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly valuable class of molecules. Their inherent rigidity and three-dimensionality provide a unique platform for the development of selective and potent therapeutics. Among these, spiro[3.3]heptane-based amino acids represent a compelling and underexplored area with significant potential. This guide provides a comprehensive technical overview of 2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 1378703-61-7), a representative of this class, and its derivatives, focusing on their synthesis, properties, and applications in drug development.
The spiro[3.3]heptane core, composed of two fused cyclobutane rings, offers a compact and rigid framework. The introduction of an amino acid moiety at the C2 position creates a conformationally restricted building block that can be incorporated into peptides or used as a standalone pharmacophore. This conformational constraint is a key attribute, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the non-collinear arrangement of substituents on the spiro[3.3]heptane scaffold can serve as a bioisostere for phenyl rings, offering a path to novel, patent-free analogues of existing drugs with potentially improved properties.[1]
Physicochemical Properties: A Comparative Analysis
While specific experimental data for 2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 1378703-61-7) is not extensively available in the public domain, we can infer its properties by examining related structures. The hydrochloride salt and the parent spiro[3.3]heptane-2-carboxylic acid provide valuable insights.
| Property | 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride (CAS 2377032-83-0) | Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6)[2] | 2-Azaspiro[3.3]heptane (related core)[3] |
| Molecular Formula | C8H14ClNO2 | C8H12O2 | C6H11N |
| Molecular Weight | 191.66 g/mol | 140.18 g/mol | 97.16 g/mol |
| Physical Form | Solid (inferred) | Solid or Semi-solid or liquid | Not specified |
| Purity | Not specified | 96% | Not specified |
| Storage | Not specified | Sealed in dry, 2-8°C | Not specified |
| InChI Key | Not available | FUQHLUSGMOSPRQ-UHFFFAOYSA-N | QPEJAHMNOVMSOZ-UHFFFAOYSA-N |
The presence of both an amino group and a carboxylic acid group in 2-Aminospiro[3.3]heptane-2-carboxylic acid suggests it is an amphoteric molecule with a zwitterionic form at physiological pH. The hydrochloride salt form enhances water solubility, a common strategy for amine-containing compounds. The parent carboxylic acid is described as a solid or semi-solid, indicating a relatively low melting point. The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity in related oxa-spirocycles, a strategy that could be applicable to this class of compounds.[4]
Synthesis Strategies: Constructing the Spiro[3.3]heptane Core
The synthesis of spiro[3.3]heptane-derived amino acids presents unique challenges due to the strained nature of the fused cyclobutane rings. Several synthetic approaches have been developed for constructing the core and introducing the desired functionality.
General Approaches to Spirocyclic Amino Acids:
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Hydantoin Formation and Hydrolysis: This classical approach involves the formation of a hydantoin from a suitable ketone precursor, followed by hydrolysis to yield the α-amino acid. This method is a robust way to introduce the amino and carboxylic acid functionalities simultaneously.[5]
-
Strecker Reaction: The Strecker synthesis, involving the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile, is another fundamental method for preparing α-amino acids.[5][6]
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Curtius Rearrangement: The Curtius rearrangement of a monoester can be employed to yield the corresponding amino acid, providing an alternative route to these structures.[5]
A Plausible Synthetic Route to 2-Aminospiro[3.3]heptane-2-carboxylic acid:
A potential synthetic pathway to the target molecule could start from a known precursor like 6-oxospiro[3.3]heptane-2-carboxylic acid.
Diagram: Proposed Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid
Caption: A conceptual workflow for the synthesis of the target amino acid.
Experimental Protocol (Conceptual):
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Protection of the Carboxylic Acid: The carboxylic acid of 6-oxospiro[3.3]heptane-2-carboxylic acid would first be protected, for instance, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.
-
Introduction of the Amino Group:
-
Reductive Amination: The protected ketone could undergo reductive amination with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
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Hydantoin Synthesis: Alternatively, the ketone could be reacted with potassium cyanide and ammonium carbonate (Bucherer-Bergs reaction) to form a spiro-hydantoin intermediate.
-
-
Hydrolysis: The final step would involve the hydrolysis of the protecting group and the nitrile (from reductive amination) or the hydantoin ring to yield the final 2-Aminospiro[3.3]heptane-2-carboxylic acid.
This proposed synthesis leverages established methodologies for amino acid synthesis and applies them to the unique spirocyclic scaffold.
Spectroscopic Characterization (Anticipated)
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¹H NMR: The proton NMR spectrum would be complex due to the rigid, non-planar structure of the spiro[3.3]heptane core. The cyclobutane protons would likely appear as a series of multiplets in the aliphatic region. The α-proton is absent in this quaternary amino acid. The amine and carboxylic acid protons would be observable, with their chemical shifts dependent on the solvent and pH.
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¹³C NMR: The carbon NMR would show distinct signals for the spiro carbon, the quaternary α-carbon, the carbonyl carbon of the carboxylic acid, and the methylene carbons of the cyclobutane rings.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C8H13NO2, 155.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the spirocyclic core.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands for the O-H and N-H stretching of the carboxylic acid and amino groups, respectively. A strong carbonyl (C=O) stretch from the carboxylic acid would also be prominent.
Vendors such as BLDpharm list the compound and its hydrochloride salt, and may provide spectral data upon request.[7]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Aminospiro[3.3]heptane-2-carboxylic acid and its analogues make them highly attractive for various applications in medicinal chemistry.
Conformationally Restricted Peptide Mimetics
The rigid spiro[3.3]heptane scaffold can be used to constrain the conformation of peptides.[8] By replacing a natural amino acid with a spirocyclic analogue, researchers can lock the peptide backbone into a specific geometry, which can lead to:
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Increased Potency: A pre-organized conformation that mimics the bioactive conformation can result in higher binding affinity.
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Enhanced Selectivity: The rigid structure can favor binding to a specific receptor subtype over others.
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Improved Metabolic Stability: The unnatural amino acid can confer resistance to enzymatic degradation by proteases.
Diagram: Incorporation into a Peptide Chain
Caption: Illustrating the integration of the spirocyclic amino acid into a peptide sequence.
Glutamate Analogues for Neuroscience Research
Derivatives of aminospiro[3.3]heptane dicarboxylic acids have been synthesized as conformationally restricted analogues of glutamic acid.[9] These compounds are valuable tools for probing the structure and function of glutamate receptors, which are crucial targets in neuroscience for conditions such as epilepsy, Alzheimer's disease, and schizophrenia. The defined spatial orientation of the carboxylic acid and amino groups can help elucidate the specific conformational requirements for receptor activation or inhibition.
GABA Analogues
The spiro[3.3]heptane scaffold has also been utilized to create analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8][10] These conformationally constrained GABA analogues can be used to study GABAergic signaling and to develop novel therapeutics for anxiety, epilepsy, and other neurological disorders.
Bioisosteres for Phenyl Rings
As previously mentioned, the spiro[3.3]heptane core can act as a non-collinear bioisostere for a phenyl ring.[1] This is a powerful strategy in medicinal chemistry to:
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Escape Flatland: Move away from the often-planar structures of many drug molecules to explore new chemical space and improve properties like solubility.
-
Navigate Patent Space: Create novel, patentable molecules by replacing a common phenyl group with a spiro[3.3]heptane moiety.
-
Improve Physicochemical Properties: The saturated nature of the spiro[3.3]heptane core can lead to improved solubility and metabolic stability compared to aromatic rings.
Conclusion and Future Directions
2-Aminospiro[3.3]heptane-2-carboxylic acid and its derivatives represent a promising class of building blocks for the design of next-generation therapeutics. Their rigid, three-dimensional structure offers a unique set of advantages for medicinal chemists, including the ability to create conformationally constrained peptides, probe receptor pharmacology with high precision, and develop novel bioisosteres for common aromatic motifs. While detailed experimental data for the specific CAS number 1378703-61-7 is still emerging, the foundational chemistry and the successful application of related spirocyclic amino acids underscore the significant potential of this scaffold. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic routes, a deeper characterization of the physicochemical and pharmacological properties of these compounds, and their incorporation into a wider range of drug candidates. The exploration of this unique chemical space holds great promise for the discovery of novel drugs with improved efficacy, selectivity, and safety profiles.
References
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PubMed. (2005). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. Retrieved from [Link]
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Synfacts. (2024). Amino Acids via C–H Activation/C–C Cleavage. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
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Scilit. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Retrieved from [Link]
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PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
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PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
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